molecular formula C18H16N6O2 B12185069 N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

Cat. No.: B12185069
M. Wt: 348.4 g/mol
InChI Key: KXIBTVKTBJXDRK-UHFFFAOYSA-N
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Description

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a complex organic compound that features a tetrazole ring and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide typically involves multi-step organic reactions. One common route includes the formation of the tetrazole ring through cycloaddition reactions involving azides and nitriles. The isoindoline moiety can be synthesized via cyclization reactions of ortho-substituted benzylamines. The final step involves coupling these two moieties through amide bond formation using reagents such as carbodiimides or acyl chlorides under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield tetrazole N-oxides, while reduction of the isoindoline moiety can yield isoindolines .

Scientific Research Applications

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The isoindoline moiety can interact with various proteins and nucleic acids, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is unique due to the combination of the tetrazole ring and isoindoline moiety, which provides a distinct set of chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H16N6O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[3-(2-methyltetrazol-5-yl)phenyl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide

InChI

InChI=1S/C18H16N6O2/c1-24-22-17(21-23-24)11-5-4-6-12(9-11)19-16(25)10-15-13-7-2-3-8-14(13)18(26)20-15/h2-9,15H,10H2,1H3,(H,19,25)(H,20,26)

InChI Key

KXIBTVKTBJXDRK-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)CC3C4=CC=CC=C4C(=O)N3

Origin of Product

United States

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